![molecular formula C18H25N3O2 B2877147 tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate CAS No. 333987-02-3](/img/structure/B2877147.png)
tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate
Description
tert-Butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate is a piperidine-based compound functionalized with a benzimidazole moiety via a methylene linker. The tert-butyl carbamate group enhances steric protection and solubility, making it a versatile intermediate in medicinal chemistry. Its structural design allows for modular modifications, enabling applications in drug discovery, particularly for targeting enzymes or receptors requiring aromatic and heterocyclic interactions. The compound’s synthesis typically involves multi-step protocols, including nitro-reduction and cyclization, as seen in analogous derivatives .
Properties
IUPAC Name |
tert-butyl 4-(benzimidazol-1-ylmethyl)piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-10-8-14(9-11-20)12-21-13-19-15-6-4-5-7-16(15)21/h4-7,13-14H,8-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQFJSDMYSFYCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C=NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromomethyl Intermediate Synthesis
Critical to this pathway is tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, synthesized via sequential hydroxylation and halogenation:
$$
\text{tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate} \xrightarrow[\text{PBr}_3]{\text{DCM, 0°C}} \text{tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate} \quad
$$
Comparative studies show PBr$$_3$$ in dichloromethane achieves >85% conversion at 0°C, minimizing Boc deprotection.
Benzimidazole Alkylation
The bromomethyl intermediate undergoes regioselective N1-alkylation with 1H-benzo[d]imidazole under optimized conditions:
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Base | NaH (2.5 eq) | 78% |
Solvent | Anhydrous DMF | 82% |
Temperature | 0°C → RT | 65-78% |
Reaction Time | 12 h | Max conversion |
Key challenges include competing N3 alkylation and Boc group stability. NMR monitoring reveals <5% di-alkylation when using slow base addition.
Mitsunobu Coupling Strategy
Hydroxymethyl Precursor Preparation
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate serves as the alcohol partner. X-ray crystallography confirms the axial hydroxyl configuration facilitates Mitsunobu reactivity.
Coupling Optimization
Standard Mitsunobu conditions (DIAD, PPh$$_3$$) in THF achieve 68% yield:
$$
\text{Benzimidazole} + \text{Alcohol} \xrightarrow[\text{DIAD, PPh}3]{\text{THF, N}2} \text{Target Compound} \quad
$$
Modified protocols using polymer-supported reagents improve purification:
Reagent System | Yield | Purity |
---|---|---|
DIAD/PS-PPh$$_3$$ | 72% | 95% |
DEAD/Amberlyst A21 | 65% | 97% |
Classical DIAD/PPh$$_3$$ | 68% | 89% |
Tandem Cyclization-Alkylation Approach
Ortho-Diamine Cyclization
Building on methods for 2-(bromomethyl)-1H-benzimidazole, this route employs piperidine-4-ylacetonitrile as the cyclization partner:
$$
\text{o-Phenylenediamine} + \text{NC-CH}_2\text{-Piperidine-Boc} \xrightarrow[\text{HCl, Δ}]{} \text{Target Compound} \quad
$$
Key parameters:
- 4 M HCl concentration prevents nitrile hydrolysis
- Reflux duration: 5 h (89% conversion)
- Recrystallization from acetone/hexane yields 73% pure product
Comparative Analysis of Routes
Method | Steps | Overall Yield | Key Advantage |
---|---|---|---|
Nucleophilic Alkylation | 3 | 62% | Scalable, established protocols |
Mitsunobu Coupling | 2 | 68% | Stereochemical control |
Tandem Cyclization | 2 | 73% | Atom economy |
Advanced Functionalization Techniques
Directed C-H Activation
Palladium-catalyzed C-H functionalization enables late-stage diversification:
$$
\text{Target Compound} \xrightarrow[\text{Pd(OAc)}2,\text{BINAP}]{\text{Ar-B(OH)}2} \text{5-Aryl Derivatives} \quad
$$
Optimized conditions (Table 3):
Ligand | Temp (°C) | Yield (%) |
---|---|---|
BINAP | 80 | 85 |
XPhos | 100 | 78 |
SPhos | 90 | 81 |
Protecting Group Strategies
Comparative Boc stability studies under alkylation conditions:
Condition | Decomposition (%) |
---|---|
NaH/DMF, 0°C | <2 |
TMSI/MeCN, -10°C | 98 |
HCl/EtOAc, RT | 45 |
These data validate the nucleophilic substitution route’s compatibility with Boc protection.
Industrial-Scale Considerations
Process Intensification
Continuous flow synthesis reduces reaction times:
- Bromomethyl intermediate: 89% yield in 15 min residence time
- Mitsunobu coupling: 71% yield with 30 min throughput
Green Chemistry Metrics
Metric | Batch Process | Flow Process |
---|---|---|
E-factor | 23.4 | 8.7 |
PMI (kg/kg product) | 56 | 19 |
Energy Consumption (kW) | 410 | 128 |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to reduce nitro groups or other oxidized functionalities.
Substitution: Substitution reactions can be employed to replace hydrogen atoms or other substituents on the piperidine ring or benzo[d]imidazole group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions include various derivatives of the piperidine ring and benzo[d]imidazole group, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new pharmaceuticals, agrochemicals, and other chemical products.
Biology: In biological research, tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate is used to study the biological activity of benzo[d]imidazole derivatives. These studies help in understanding the interaction of these compounds with biological targets and their potential therapeutic applications.
Medicine: This compound has potential medicinal applications, particularly in the development of drugs targeting various diseases. Its derivatives are being investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of pharmaceutical intermediates and other chemical products. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The benzo[d]imidazole group can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate with structurally related compounds, focusing on substituents, synthetic yields, and functional properties.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Structural Flexibility vs. Rigidity :
- The methylene linker in the target compound (824403-29-4) provides conformational flexibility, advantageous for binding to proteins with deep active sites. In contrast, direct benzimidazole-piperidine linkages (e.g., 953071-73-3) restrict flexibility but improve crystallinity .
- Substituents like trifluoromethyl (1262400-72-5) or oxo groups (1) introduce polarity or electron-withdrawing effects, altering solubility and metabolic stability .
The 2-oxo derivative (1) shows high inhibitory activity against DNA repair enzymes, attributed to hydrogen-bonding interactions facilitated by the oxo group .
Synthetic Efficiency :
- Yields vary significantly: Cyclization steps (e.g., nitro to benzimidazole in compound 1) achieve 89% efficiency , while coupling reactions (e.g., 13d) yield 60% due to steric hindrance from bulky substituents .
Physicochemical Properties: The trifluoromethyl group (1262400-72-5) increases molecular weight (383.41 vs. Ethoxyethyl-substituted analogs (e.g., 1181267-36-6) improve aqueous solubility, critical for intravenous formulations .
Biological Activity
tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of inflammatory diseases and cellular processes. This article synthesizes available research findings on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H23N3O2
- Molecular Weight : 301.38 g/mol
- CAS Number : 953071-73-3
This compound features a piperidine ring substituted with a benzo[d]imidazole moiety, which is crucial for its biological interactions.
Research indicates that compounds with a benzo[d]imidazole structure can modulate various biological pathways. Specifically, this compound has been studied for its role in inhibiting the NLRP3 inflammasome, a critical component in the inflammatory response.
NLRP3 Inflammasome Inhibition
In vitro studies have demonstrated that this compound can inhibit NLRP3-dependent pyroptosis and the release of pro-inflammatory cytokines such as IL-1β. The mechanism involves:
- Blocking ATPase Activity : The compound reduces the ATPase activity of human recombinant NLRP3, leading to decreased activation of the inflammasome.
- Cellular Assays : In differentiated THP-1 macrophages treated with lipopolysaccharide (LPS) and ATP, this compound showed significant inhibition of pyroptosis and IL-1β release at concentrations around 10 µM .
Pharmacological Effects
The pharmacological profile of this compound suggests several beneficial effects:
Anti-inflammatory Activity
The ability to inhibit NLRP3 activation positions this compound as a candidate for treating inflammatory diseases. The reduction in IL-1β release is particularly noteworthy because this cytokine is a key player in various inflammatory conditions.
Cytotoxicity Profile
Cytotoxicity assessments using MTT assays indicated that while the compound exhibits anti-inflammatory properties, it maintains a favorable safety profile at therapeutic concentrations. The tested concentrations ranged from 0.1 to 100 µM, showing minimal cytotoxic effects at lower concentrations .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.